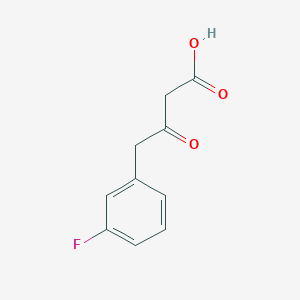

3-Oxo-4-(3-fluorophenyl)butanoic acid

Description

BenchChem offers high-quality 3-Oxo-4-(3-fluorophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-4-(3-fluorophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1984128-91-7 |

|---|---|

Molecular Formula |

C10H9FO3 |

Molecular Weight |

196.17 g/mol |

IUPAC Name |

4-(3-fluorophenyl)-3-oxobutanoic acid |

InChI |

InChI=1S/C10H9FO3/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4H,5-6H2,(H,13,14) |

InChI Key |

IYBHJBFTNXHLFV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)CC(=O)CC(=O)O |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Safety Data Sheet (SDS) and hazards for 3-Oxo-4-(3-fluorophenyl)butanoic acid

Document Control: Version 1.0 | Status: Active | Classification: Hazardous Intermediate

Executive Summary & Chemical Identity

Target Audience: Synthetic Chemists, Process Engineers, and HSE Officers.

This guide details the handling, hazards, and emergency protocols for 3-Oxo-4-(3-fluorophenyl)butanoic acid . While often categorized generically as an "organic acid," this compound possesses a beta-keto acid moiety, introducing a specific, non-trivial hazard: thermal decarboxylation .[1][2] This instability can lead to dangerous pressure buildup in sealed containers, distinguishing it from stable carboxylic acids like benzoic acid.

Chemical Identifiers

| Parameter | Detail |

| Chemical Name | 3-Oxo-4-(3-fluorophenyl)butanoic acid |

| Structure Description | A butanoic acid chain with a ketone at the |

| Molecular Formula | C |

| Molecular Weight | ~196.18 g/mol |

| CAS Number | Note: Specific isomer CAS may vary by vendor. Closest industrial analog: 1256815-03-8 (2,4,5-trifluoro analog). |

| Physical State | White to off-white powder (typically). |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water. |

Hazard Identification (GHS Classification)

Based on structural analogs and functional group reactivity.

Core Hazards

The primary risks are irritation (chemical) and over-pressurization (physical).

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation. | WARNING |

| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation. | WARNING |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[4] | WARNING |

| Physical Hazard (Unclassified) | N/A | EUH044: Risk of explosion if heated under confinement (due to CO₂ release). | DANGER |

The "Silent" Hazard: Decarboxylation

Beta-keto acids are thermodynamically unstable. The ketone oxygen at the

Risk Scenario: A sealed screw-cap vial stored at room temperature (25°C) for months may accumulate CO₂ gas. Upon handling or agitation, the vial may shatter due to internal pressure.

Stability & Reactivity (The Critical Mechanism)

Understanding the degradation pathway is essential for safe storage.

Mechanism of Decomposition

The following diagram illustrates the cyclic transition state that leads to CO₂ release.[8] This reaction is accelerated by heat , acidic pH , and transition metal catalysts .

Figure 1: Thermal decarboxylation pathway leading to pressurization hazards.

Storage Specifications

-

Temperature: Store at -20°C (Freezer). Long-term storage at -80°C is preferred for analytical standards.[1]

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption, which accelerates degradation.

-

Container: Do not over-tighten caps on glass vials if storing for >6 months. Parafilm is recommended over rigid sealing for long-term ambient storage (though ambient is discouraged).

Handling & Personal Protective Equipment (PPE)[11]

Engineering Controls

-

Fume Hood: Mandatory.[8][9] All weighing and transfer operations must occur inside a certified chemical fume hood to prevent inhalation of dust.

-

Static Control: Use anti-static gun/ionizer during weighing. Fluorinated organic powders often carry significant static charge, causing "fly-away" powder that contaminates the user.

PPE Matrix

| Protection Level | Requirement | Rationale |

| Eyes | Chemical Splash Goggles | Fine powders can bypass standard safety glasses side shields.[4][10] |

| Hands | Nitrile Gloves (Double gloved) | Fluorinated organics can have higher permeation rates. Change outer gloves immediately upon contamination. |

| Body | Lab Coat (Cotton/Poly) | Standard protection. |

| Respiratory | N95 (if outside hood) | Only if engineering controls (fume hood) fail. |

Experimental Protocol: Safe Dissolution & Neutralization

Objective: To safely prepare a solution for reaction without triggering rapid decomposition.

Context: Many reactions (e.g., reductive amination) require this starting material. Adding it to a strongly acidic or basic mixture exothermically can trigger the decomposition described in Section 3.

Step-by-Step Procedure:

-

Preparation: Pre-cool the solvent (e.g., Methanol or DCM) to 0°C.

-

Weighing: Weigh the solid quickly. Do not leave the stock bottle open; moisture promotes degradation.

-

Dissolution: Add the solid to the cold solvent.

-

Why? Low temperature inhibits the decarboxylation transition state.

-

-

Base Addition (If applicable): If the reaction requires a base (e.g., Triethylamine), add it dropwise at 0°C.

-

Warning: Exotherms from acid-base neutralization can locally heat the mixture, triggering CO₂ release and foaming.

-

-

Venting: Ensure the reaction vessel is vented (e.g., via a needle or bubbler) during the first 30 minutes to allow any evolved CO₂ to escape.

Emergency Response & First Aid

Spill Cleanup (Solid)

-

Isolate: Evacuate the immediate area if a large quantity (>10g) is spilled and dust is visible.

-

PPE: Don double nitrile gloves and N95 respirator.

-

Neutralize: Cover the spill with a weak base (Sodium Carbonate or Sodium Bicarbonate).

-

Note: This will bubble (CO₂) as it neutralizes the acid.

-

-

Collect: Sweep up the damp paste into a waste container. Do not dry sweep dust.

Exposure Response Flow

Figure 2: Immediate decision logic for exposure incidents.

Waste Disposal

-

Classification: Hazardous Chemical Waste (Acidic/Organic).

-

Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases in sealed containers (gas evolution risk).

-

Labeling: Clearly label as "Fluorinated Organic Acid - Potential Gas Evolving."

References

-

Sigma-Aldrich. (2025). Product Specification: 4-(3-Fluorophenyl)-4-oxobutyric acid (Isomer Analog). Retrieved from [Link]

-

PubChem. (2025).[3] Compound Summary: 3-Oxo-4-phenylbutanoic acid.[3] National Library of Medicine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. 3-Oxo-4-phenylbutanoic acid | C10H10O3 | CID 11321278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]

- 5. reddit.com [reddit.com]

- 6. uab.edu [uab.edu]

- 7. mcgill.ca [mcgill.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. fau.edu [fau.edu]

- 10. ehs.wisc.edu [ehs.wisc.edu]

Metabolic pathway analysis of fluorinated beta-keto acids

Strategic Profiling of Fluorinated -Keto Acids: Stability, Biotransformation, and Analytical Capture

Executive Summary: The Fluorine Conundrum

Fluorinated

Unlike stable drug metabolites, fluorinated

This guide outlines a self-validating workflow to distinguish between chemical instability and enzymatic turnover, utilizing specific derivatization strategies and orthogonal

The Stability Paradox: Electronic & Steric Effects

To analyze these pathways, one must first understand the substrate's inherent reactivity.

The -Fluorine Effect

-

Inductive Destabilization: The strong electron-withdrawing nature of fluorine (

effect) at the -

Metabolic Blocking: If the molecule survives decarboxylation, the

-fluorine effectively blocks CYP450-mediated hydroxylation at that carbon, forcing metabolism toward reduction or conjugation pathways [2].

Metabolic Pathways: The Kinetic Competition

In a biological system (e.g., hepatocytes or liver microsomes), the fluorinated

Pathway A: Spontaneous Decarboxylation (Chemical)

This is a non-enzymatic, first-order decay process. The acid loses CO

-

Mechanism:[1][2][3][4] Cyclic transition state involving the

-carbonyl oxygen and the carboxylic acid proton. -

Product:

-fluoroketone (often volatile and lipophilic).

Pathway B: Enzymatic Reduction (Biological)

The primary metabolic route is the stereoselective reduction of the

-

Cofactor: NADPH-dependent.[5]

-

Product:

-fluoro- -

Significance: This reduction destroys the

-keto functionality, effectively "locking" the molecule against decarboxylation.

Visualization: Pathway Competition

The following diagram illustrates the kinetic competition. The critical analytical challenge is distinguishing the Chemical Product (Ketone) from the Biological Product (Hydroxy Acid).

Figure 1: Kinetic competition between spontaneous decarboxylation (red) and enzymatic reduction (green).

Analytical Strategy: Cryogenic Trapping & Derivatization

Direct LC-MS analysis of underivatized

The Solution: O-Benzylhydroxylamine (O-BHA) Derivatization

We utilize O-BHA to convert the ketone carbonyl into a stable oxime before analysis. This serves two purposes:

-

Stabilization: The oxime cannot participate in the cyclic decarboxylation mechanism.

-

Ionization: The benzyl group improves retention on C18 columns and enhances ionization efficiency in positive mode ESI [5].

Experimental Protocol: Kinetic Profiling

Objective: Determine the metabolic half-life (

Materials

-

Matrix: Liver Microsomes (human/rat) or Cytosolic fraction (rich in CBRs).

-

Derivatization Reagent: 1M O-benzylhydroxylamine (O-BHA) in Pyridine/Methanol (1:1).

-

Quench Solution: Acetonitrile with 1% Formic Acid (ice-cold).

Step-by-Step Workflow

-

Preparation (Pre-Incubation):

-

Thaw microsomes/cytosol on ice.

-

Prepare substrate (Fluorinated

-keto acid) stock in DMSO. -

Control A: Buffer + Substrate (No Enzyme)

Measures -

Control B: Heat-inactivated microsomes + Substrate

Measures matrix-assisted degradation. -

Test: Active Matrix + NADPH + Substrate

Measures

-

-

Incubation:

-

Incubate at 37°C.

-

Timepoints: 0, 5, 10, 20, 30, 60 min.

-

-

Cryogenic Quench & Trap (Critical Step):

-

At each timepoint, transfer aliquot into a tube containing ice-cold O-BHA reagent .

-

Note: Do not use acid quench alone; acid accelerates decarboxylation. The O-BHA reaction must occur immediately.

-

Vortex and incubate at 25°C for 15 mins to ensure complete oxime formation.

-

-

Analysis (UHPLC-MS/MS):

-

Column: C18 Reverse Phase (e.g., Waters HSS T3).

-

Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

-

Detection:

-

Parent (Derivatized): [M + O-BHA - H2O + H]

-

Metabolite (Hydroxy Acid): [M + H]

(Does not react with O-BHA at -

Degradant (Ketone): [M - CO2 + O-BHA - H2O + H]

-

-

Visualization: Experimental Workflow

Figure 2: Protocol for trapping unstable

Data Interpretation & Orthogonal Verification

Mass Spectrometry Shifts

The following table summarizes the expected mass transitions for a hypothetical fluorinated

| Species | State | Derivatization Status | Observed Ion ( |

| Parent Acid | Intact | O-BHA Oxime | |

| Metabolite | Reduced ( | Underivatized* | |

| Degradant | Decarboxylated | O-BHA Oxime |

*Note: The

F-NMR: The "Truth" Sensor

While LC-MS is sensitive,

-

Parent (

-keto acid): Distinct shift (e.g., -190 to -210 ppm for -

Metabolite (

-hydroxy acid): Significant upfield shift due to the change in hybridization and electronic environment of the -

Degradant (Ketone): distinct shift, often appearing as a doublet due to proton coupling if not decoupled.

Self-Validation Check: If LC-MS shows high levels of "Parent" but NMR shows only "Ketone," your derivatization step failed to trap the acid fast enough. The protocols must align.

References

-

Smart, B. E. (2001). Fluorine substituent effects (on reaction intermediates). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Oppermann, U., et al. (2003). Short-chain dehydrogenases/reductases (SDR): the 2002 update. Chemico-Biological Interactions, 143, 247-253. [Link]

-

Zhu, Y., Deng, P., & Zhong, D. (2015).[7] Derivatization methods for LC-MS analysis of endogenous compounds. Bioanalysis, 7(19), 2557-2581.[7] [Link]

- Fotakis, C., et al. (2012). Metabolic profiling of urine using O-benzylhydroxylamine derivatization and LC-MS.

-

Yu, J. X., et al. (2021). 19F NMR in Drug Discovery: A Powerful Tool for Metabolic Studies.[8][9] Annual Reports on NMR Spectroscopy, 102, 1-45. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 7. Derivatization methods for LC-MS analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. 19F-MRS studies of fluorinated drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing decarboxylation of 3-Oxo-4-(3-fluorophenyl)butanoic acid during heating

Current Ticket: Stability Protocol for β-Keto Acid Intermediates Compound: 3-Oxo-4-(3-fluorophenyl)butanoic acid (and related fluorinated analogs) Issue: Prevention of Thermal Decarboxylation Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Root Cause Analysis

The Core Issue:

Your compound, 3-Oxo-4-(3-fluorophenyl)butanoic acid , belongs to a class of molecules known as

Unlike standard carboxylic acids,

The Mechanism:

The reaction proceeds through a six-membered cyclic transition state .[6][7] The carbonyl oxygen of the ketone acts as a base, abstracting the acidic proton from the carboxylic acid. This simultaneous electron shuffle breaks the C-C bond, releasing

Visualization: The Cyclic Transition State

The following diagram illustrates the precise mechanism you are fighting against.

Caption: The concerted decarboxylation mechanism. Note that the reaction requires the acidic proton to be present to form the cyclic ring.

Stabilization Strategies (The "Fix")

To prevent this reaction, you must break the cycle . You cannot easily remove the ketone (it's part of your molecule), so you must target the acidic proton .

Strategy A: Salt Formation (Recommended)

Mechanism: Converting the carboxylic acid to a carboxylate salt (Sodium, Potassium, or Ammonium) removes the proton required for the cyclic transition state.

-

Result: The anion is thermally stable even at elevated temperatures (often stable >80°C).

-

Applicability: Best if you need to store the compound or perform aqueous workups.

Strategy B: Esterification

Mechanism: Converting the acid to an ester (Methyl or Ethyl) replaces the proton with an alkyl group.

-

Result: Complete stability against decarboxylation.

-

Applicability: Best if the next step in your synthesis can tolerate an ester or requires it.

Strategy C: Kinetic Control (Cold Handling)

Mechanism: Slowing the reaction rate by reducing thermal energy.

-

Result: Temporary stability.[8]

-

Applicability: Only for short-term handling during extraction or filtration.

Experimental Protocols

Protocol 1: Safe Isolation via Salt Formation

Use this protocol if you have generated the acid in situ (e.g., via hydrolysis of an ester) and need to isolate it without degradation.

-

Temperature Control: Cool your reaction mixture to 0–5°C immediately.

-

pH Adjustment:

-

Do NOT acidify to pH 1-2 and attempt to filter the free acid (this is the most common point of failure).

-

Instead, adjust pH to 7.5 – 8.5 using mild base (saturated

or 1N

-

-

Extraction (Impurity Removal):

-

Wash the aqueous layer (containing your product as a salt) with an organic solvent (e.g., MTBE or Ethyl Acetate) to remove non-acidic impurities. Discard the organic layer.

-

-

Isolation (Option A - Solid Salt):

-

Lyophilize (freeze-dry) the aqueous layer to obtain the stable carboxylate salt.

-

-

Isolation (Option B - Free Acid for immediate use):

-

Only perform this if you must use the free acid immediately.

-

Add fresh organic solvent (e.g., Ethyl Acetate) to the aqueous layer.

-

Cool to 0°C .

-

Acidify rapidly with cold 1N HCl to pH 3-4.

-

Immediately separate layers and dry the organic layer over

at 0°C . -

Do not use a Rotovap water bath >25°C. Evaporate solvent under high vacuum without heat.

-

Protocol 2: Solvent Selection Guide

The choice of solvent dramatically affects the rate of decarboxylation.

| Solvent Type | Examples | Risk Level | Recommendation |

| Aprotic Polar | DMSO, DMF, Acetonitrile | Low | Preferred. These solvents do not facilitate proton transfer as easily as protic solvents. |

| Non-Polar | Toluene, Hexane | Medium | Acceptable, but solubility may be an issue. |

| Protic | Water, Methanol, Ethanol | High | Avoid unless pH is basic. Protic solvents can assist the proton transfer in the transition state. |

| Acidic | Acetic Acid, HCl | Critical | NEVER USE. Catalyzes decarboxylation instantly. |

Troubleshooting Decision Tree

Use this flowchart to determine the correct workflow for your specific situation.

Caption: Workflow for handling 3-Oxo-4-(3-fluorophenyl)butanoic acid derivatives.

Frequently Asked Questions (FAQs)

Q: I see bubbling in my separatory funnel during workup. What is happening?

A: You are likely witnessing decarboxylation.[2][4][6][7][9][10] If you acidified a solution containing your

Q: Can I recrystallize the free acid? A: It is highly risky. Recrystallization usually requires heating to dissolve the solid. Heating this acid will destroy it.[6][9] We recommend purifying the ester precursor first, then hydrolyzing it under controlled cold conditions, or purifying the salt form.

Q: Does the fluorine atom affect stability?

A: Yes, but it likely makes it slightly less stable or similar to the non-fluorinated variant. The electron-withdrawing nature of the fluorophenyl group can increase the acidity of the

Q: I need to remove the solvent. Can I use the Rotovap? A: Only if the bath temperature is < 25°C and you have a strong vacuum. If you must heat to remove high-boiling solvents (like DMSO or water), you will decompose the product. In those cases, perform an extraction into a low-boiling solvent (DCM or Et2O) first.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 26: Alkylation of Enolates).

-

Process Chemistry of Fluorin

-keto acids (Sitagliptin Analogs):-

Hansen, K. B., et al. (2009).[1] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798–8804.

- Relevance: Describes the handling of the 3-oxo-4-(2,4,5-trifluorophenyl)

-

-

General Stability Data

- Westheimer, F. H., & Jones, W. A. (1941). "The Effect of Solvent on the Decarboxylation of -Keto Acids." Journal of the American Chemical Society, 63(12), 3283–3286.

- Relevance: Foundational paper establishing that decarboxylation is faster in non-polar solvents if the acid is free, but pH control is the dominant factor.

Sources

- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 7. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]

- 8. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamin… [ouci.dntb.gov.ua]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: High-Purity Synthesis of 3-Oxo-4-(3-fluorophenyl)butanoic Acid

[1]

Status: Operational Ticket Priority: High (Process Chemistry/Impurity Control) Assigned Specialist: Senior Application Scientist, Process Development Group[1][2]

Executive Summary

You are likely synthesizing 3-Oxo-4-(3-fluorophenyl)butanoic acid (or its esters) as a homologated building block, potentially for DPP-4 inhibitors (analogous to the Sitagliptin intermediate) or statin side-chains.[1]

The Central Challenge: The free

This guide abandons generic advice to focus on the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) route , which is the industry standard for minimizing regio-isomeric byproducts compared to Claisen condensation.[1][2]

Module 1: Critical Reagent Quality Control

User Question: “My reaction mixture turns dark brown/black immediately upon adding the acid chloride, and yields are inconsistent. Is my catalyst dead?”

Diagnosis: The issue is likely not the catalyst but the Meldrum's Acid (MA) source .[1][2] Commercial MA degrades over time into acetone and malonic acid, which then form complex condensation impurities.[1][2]

Troubleshooting Protocol:

| Parameter | Specification | Why it Matters |

| Appearance | White crystalline solid | Yellow/Beige indicates decomposition.[1] |

| Solubility | Clear in Acetone | Turbidity suggests polymerized impurities.[1][2] |

| Proton NMR | Singlets at | Extra peaks at |

Corrective Action: If your MA is off-white, recrystallize it from acetone/hexane before use.[1][2] Using degraded MA consumes your expensive 3-fluorophenylacetyl chloride and generates "tarry" oligomers that are impossible to remove later.[1][2]

Module 2: The Acylation Step (Minimizing O-Acylation)

User Question: “I see a major impurity spot on TLC that reverts to starting material upon aqueous workup. What is it?”

Diagnosis: You are observing O-acylation (kinetic product) instead of the desired C-acylation (thermodynamic product).

The Mechanism: The reaction of 3-fluorophenylacetyl chloride with Meldrum's acid enolate can occur at the Oxygen (forming an enol ester) or the Carbon.[1][2]

-

O-Acyl species: Unstable, hydrolyzes back to starting materials.[1][2]

-

C-Acyl species: Stable adduct, required for product formation.[1][2]

Optimized Protocol (The "Low-Temp/High-Temp" Swing):

-

Base Addition (Cold): Dissolve Meldrum's Acid (1.1 eq) and Pyridine (2.0 eq) in DCM. Cool to < 0°C .[1][2]

-

Acylation (Controlled): Add 3-fluorophenylacetyl chloride slowly. Keep T < 5°C.

-

Isomerization (Warm): Once addition is complete, allow the mixture to warm to Room Temp (20-25°C) and stir for 2-4 hours.

Module 3: Hydrolysis & Decarboxylation (The "Danger Zone")[1]

User Question: “I isolated the product, but after drying in the vacuum oven, it turned into an oil and the NMR shows a methyl ketone. What happened?”

Diagnosis:

You suffered Thermal Decarboxylation .[1][2] The free acid form of this molecule is metastable.[1][2] Heating it (even under vacuum) drives the loss of

Pathway Visualization:

Figure 1: Reaction pathways showing the critical divergence between the stable C-acylated adduct and the irreversible decarboxylation to the methyl ketone impurity.

The "Cold Hydrolysis" Protocol:

To isolate the acid (rather than the ester) with minimal ketone formation:

-

Solvent Swap: Evaporate DCM from the adduct stage at room temperature. Dissolve residue in THF/Water (4:1).[1][2]

-

Hydrolysis: Add catalytic acetate acid or maintain pH ~4-5. Do not reflux. Stir at 25°C. The Meldrum's ring opens and decarboxylates the malonic carbon (losing one

) to give the beta-keto acid.[1][2] -

Isolation:

Recommendation: If your downstream step allows, do not isolate the acid. React the Meldrum's adduct directly with the next nucleophile (e.g., amine for amide coupling) or alcohol (for esterification) to bypass the unstable acid intermediate.[1][2]

FAQ: Troubleshooting Specific Impurities

| Symptom | Probable Cause | Technical Fix |

| Product contains ~10% Methyl Ketone | Workup temperature too high. | Lower rotavap bath to <30°C. Avoid acidic washes during workup if possible (acid catalyzes decarboxylation).[1][2] |

| Low Yield + "Gum" | Incomplete Acylation. | Check Pyridine equivalents.[1][2][3] You need at least 2.0 eq (one to scavenge HCl, one to deprotonate Meldrum's).[1][2] |

| Product has extra ethyl/methyl peaks | Alcoholysis contamination.[1][2] | Ensure quenching methanol/ethanol is fully removed before the final acid hydrolysis step, or use non-alcoholic quench.[1][2] |

Decision Tree: Process Optimization

Figure 2: Diagnostic flow for identifying and rectifying yield-killing impurities during the synthesis.

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1][2] Meldrum's acid in organic synthesis.[1][2][4][5] 2. A general and versatile synthesis of β-keto esters.[1][2] Journal of Organic Chemistry, 43(10), 2087–2088.[1][2] Link[1]

-

Hansen, K. B., et al. (2009).[1][2] Efficient Synthesis of Sitagliptin Phosphate Monohydrate. Organic Process Research & Development, 13(4), 598-608.[1][2] (Demonstrates the stability profile of fluorinated beta-keto acid derivatives). Link[1]

-

Organic Syntheses. (2004).[1][2] Synthesis of Acylated Meldrum's Acid Derivatives. Organic Syntheses, Coll.[1][2] Vol. 10, p.207. Link

-

Pak, C. S., et al. (1992).[1][2] Reaction of acid chlorides with Meldrum's acid: A convenient synthesis of beta-keto esters.[1][2] Synthesis, 1992(12), 1213-1214.[1][2] Link[1]

Overcoming steric hindrance in reactions with 3-Oxo-4-(3-fluorophenyl)butanoic acid

Status: Operational Role: Senior Application Scientist Subject: Overcoming Steric Hindrance & Stability Trade-offs Ticket ID: #BKA-3F-STERICS

Executive Summary: The Steric-Stability Paradox

Welcome to the technical guide for 3-Oxo-4-(3-fluorophenyl)butanoic acid . As you are likely aware, this scaffold is a critical intermediate in the synthesis of

Working with this molecule presents a unique "Steric-Stability Paradox" :

-

Steric Hindrance: The bulky 3-fluorobenzyl group at the

-position (relative to the carboxyl) and the carboxyl group itself create a "folded" conformation that blocks nucleophilic attack at the ketone (C3). -

Thermal Instability: To overcome this steric barrier, standard chemistry suggests increasing temperature.[1] However, as a

-keto acid, this molecule is thermodynamically prone to decarboxylation above 40°C, destroying your starting material.[1]

This guide provides the protocols to navigate this conflict, utilizing both modern enzymatic solutions and optimized chemical workarounds.

Module 1: Overcoming Sterics in Reductive Amination

The most common bottleneck is converting the C3 ketone to a chiral amine. Standard reductive amination (e.g., NaBH

Option A: The Enzymatic Route (Recommended)

Why: Transaminases (ATAs) bypass the steric barrier by evolving a binding pocket that accommodates the bulky fluorophenyl wing, operating at mild temperatures that prevent decarboxylation.

Protocol: Biocatalytic Transamination

-

Reagents: Commercial

-Transaminase (R- or S-selective), PLP (cofactor), Isopropylamine (amine donor).[1] -

Buffer: 100 mM Potassium Phosphate (pH 7.0–7.5).

| Parameter | Specification | Technical Rationale |

| Substrate Loading | 10–50 g/L | High loading is possible if DMSO (5-10%) is added to solubilize the hydrophobic fluorophenyl tail. |

| Amine Donor | Isopropylamine (1-2 M) | Drives equilibrium. The byproduct (acetone) is volatile and easily removed. |

| Temperature | 30°C – 35°C | Critical: Do not exceed 40°C to prevent spontaneous decarboxylation of the acid. |

| pH Control | pH 7.5 (Stat) | The reaction consumes amine; pH drop can denature the enzyme. Use automated titration. |

Option B: The Chemical Route (High-Pressure)

Why: If enzymes are unavailable, you must separate the imine formation from the reduction to force the reaction.

Protocol: Two-Step Reductive Amination

-

Enamine Formation:

-

React the ester derivative (ethyl 3-oxo-4-(3-fluorophenyl)butanoate) with Ammonium Acetate in Methanol .

-

Troubleshooting: If conversion is low, add Titanium(IV) isopropoxide (1.5 eq) as a Lewis acid water scavenger.[1] The Ti center coordinates the ketone oxygen, activating it despite the steric bulk.

-

-

Asymmetric Hydrogenation:

Module 2: Managing Decarboxylation (The "Silent Killer")

Users often report "disappearing starting material" without observing side products. This is almost always thermal decarboxylation yielding 1-(3-fluorophenyl)propan-2-one and CO₂.

The Stability Thresholds:

| State | Max Safe Temp | Storage Condition |

| Free Acid | < 35°C | -20°C, solid state. Do not store in solution. |

| Carboxylate Salt | < 50°C | pH > 8.0 (aqueous). Enolate resonance stabilizes the carboxylate. |

| Ethyl Ester | > 100°C | Stable. Store at RT.[4] |

Troubleshooting Guide:

-

Issue: Reaction requires heat (>60°C) to proceed.

-

Fix: Do not use the free acid. Convert to the ethyl ester or t-butyl ester first. The ester group prevents the cyclic transition state required for thermal decarboxylation. You can hydrolyze the ester after the difficult transformation.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for processing this scaffold, highlighting the critical divergence between chemical and enzymatic pathways based on steric handling.

Caption: Decision matrix for overcoming steric and stability barriers. Note the mandatory esterification step for high-temperature chemical routes.

Frequently Asked Questions (FAQs)

Q1: Why does my Knoevenagel condensation at C2 fail with bulky aldehydes?

-

A: The C2 position is flanked by the ketone and the carboxyl group.[5] While acidic, the enolate formation is sterically crowded by the 3-fluorobenzyl group.

-

Fix: Use a dianion strategy . Treat the acid with 2.0 equivalents of LDA at -78°C. This generates the kinetic dianion, which is more reactive and less sterically encumbered than the mono-anion generated by weak bases like piperidine.

Q2: Can I use TFE (Trifluoroethanol) as a solvent?

-

A: Yes, and you should. TFE is known to activate carbonyls via hydrogen bonding, effectively pulling electron density away from the ketone carbon. This can enhance electrophilicity without requiring the steric bulk of a Lewis Acid like Ti(OiPr)₄.

Q3: How do I remove the 3-fluorophenyl impurity if decarboxylation occurs?

-

A: The decarboxylated byproduct is a ketone (non-acidic).

-

Protocol: Basify the reaction mixture to pH 10. The desired product (if it's the amino acid or unreacted keto-acid) will remain in the aqueous phase as a salt. The decarboxylated ketone is neutral and can be extracted into MTBE or Ethyl Acetate.

References

-

Merck & Co.[3][6] / Codexis. (2010).[6] Greener Manufacturing of Sitagliptin Enabled by an Evolved Transaminase.[2][3] (The foundational work on overcoming sterics in this specific scaffold class via biocatalysis).

-

Savant, K. B., et al. (2014).[1] Process Development of Sitagliptin Intermediate.[2][3][7][8] (Details the chemical handling of the trifluoro-analog, applicable to the 3-fluoro variant). [1]

-

BenchChem. (2025).[9] Stability and Degradation of 3-Oxo-4-(4-methylphenyl)butanoic acid.[9] (General beta-keto acid stability data).

-

Cho, B. T., & Kang, S. K. (2005).[1][10] Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride.[10] (Chemical workarounds for sterically hindered ketones).

Sources

- 1. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. Decarboxylation [organic-chemistry.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]

- 8. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions [organic-chemistry.org]

Purification strategies for removing impurities from 3-Oxo-4-(3-fluorophenyl)butanoic acid

Welcome to the technical support center for the purification of 3-Oxo-4-(3-fluorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this β-keto acid. The inherent instability of this class of compounds presents unique challenges, and this resource aims to equip you with the knowledge to overcome them.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-Oxo-4-(3-fluorophenyl)butanoic acid, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of Crystalline Product After Recrystallization

You've completed the synthesis and are attempting to purify the crude product by recrystallization, but either no crystals form, or the yield is significantly lower than expected.

Potential Causes:

-

Inappropriate Solvent Choice: The selected solvent may be too good at dissolving the compound even at low temperatures, or it may not dissolve the compound sufficiently at high temperatures.

-

Presence of Oily Impurities: Impurities from the synthesis can sometimes "oil out" with the product, preventing crystal lattice formation.

-

Decarboxylation: As a β-keto acid, 3-oxo-4-(3-fluorophenyl)butanoic acid is susceptible to decarboxylation, especially when heated, leading to product loss.[1][2][3]

-

Hygroscopic Nature: Some β-keto acids are extremely hygroscopic and the presence of water can interfere with crystallization.[4]

Solutions:

-

Systematic Solvent Screening:

-

Principle: The ideal recrystallization solvent will dissolve the compound poorly at room temperature but readily at its boiling point.[5]

-

Protocol:

-

Place a small amount of your crude product into several test tubes.

-

Add a small volume of different solvents (e.g., heptane, diethyl ether, ethyl acetate, toluene, or mixtures thereof) to each tube.

-

Observe solubility at room temperature.

-

Heat the tubes that showed poor solubility at room temperature.

-

Allow the solutions that showed good solubility at high temperatures to cool slowly to room temperature, and then in an ice bath.

-

Observe for crystal formation. A patent for a similar compound, 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid, suggests recrystallization at 0 to -10°C after adjusting the pH to 4.[6]

-

-

-

Addressing Oily Impurities:

-

Liquid-Liquid Extraction: Before attempting recrystallization, perform a liquid-liquid extraction. Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove acidic impurities. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.

-

Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb them.

-

-

Minimizing Decarboxylation:

-

Temperature Control: Avoid prolonged heating during recrystallization. Dissolve the compound quickly in the minimum amount of boiling solvent and then cool it down.

-

pH Control: The decarboxylation of β-keto acids is catalyzed by acidic conditions.[1] Maintaining a neutral to slightly acidic pH (around 4-6) can help stabilize the compound.

-

-

Managing Hygroscopicity:

-

Anhydrous Solvents: Use anhydrous solvents for recrystallization.

-

Inert Atmosphere: Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

-

Issue 2: Product Decomposes on Silica Gel Column Chromatography

You are attempting to purify the compound using silica gel chromatography, but you observe significant product degradation on the column, leading to low recovery.

Potential Causes:

-

Acidity of Silica Gel: Standard silica gel is acidic and can promote the decarboxylation of the β-keto acid.

-

Prolonged Residence Time: The longer the compound remains on the column, the greater the opportunity for degradation.

-

Inappropriate Solvent System: A solvent system with poor eluting power can lead to long retention times.

Solutions:

-

Deactivating the Silica Gel:

-

Triethylamine Wash: Prepare a slurry of silica gel in your chosen mobile phase containing a small amount of triethylamine (e.g., 0.1-1%). This will neutralize the acidic sites on the silica surface.

-

Use of Neutral or Basic Alumina: Consider using neutral or basic alumina as the stationary phase, which is less likely to cause degradation of acid-sensitive compounds.

-

-

Optimizing the Chromatography Conditions:

-

Flash Chromatography: Employ flash chromatography rather than gravity chromatography to minimize the time the compound spends on the column.

-

Solvent System Selection: Develop an appropriate solvent system using thin-layer chromatography (TLC) beforehand to ensure a reasonable retention factor (Rf) of 0.2-0.4 for your compound. This will allow for efficient elution.

-

Issue 3: Co-elution of Impurities During Column Chromatography

Despite successful elution from the column without degradation, you find that your product is still contaminated with impurities of similar polarity.

Potential Causes:

-

Insufficient Resolution: The chosen mobile phase may not be providing adequate separation between your product and the impurities.

-

Column Overloading: Applying too much crude product to the column can lead to broad peaks and poor separation.

Solutions:

-

Fine-tuning the Mobile Phase:

-

Gradient Elution: Instead of an isocratic (constant solvent composition) elution, use a solvent gradient. Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with close Rf values.

-

Alternative Solvent Systems: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.

-

-

Optimizing Column Parameters:

-

Column Dimensions: Use a longer, narrower column for better resolution.

-

Sample Loading: As a rule of thumb, the amount of crude product loaded should be about 1-5% of the weight of the silica gel.

-

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 3-oxo-4-(3-fluorophenyl)butanoic acid?

Common impurities can include unreacted starting materials, byproducts from side reactions, and the decarboxylated product, 1-(3-fluorophenyl)propan-2-one. The specific impurities will depend on the synthetic route used. For instance, if a Friedel-Crafts acylation is involved, regioisomers could be potential impurities.[7]

Q2: How can I monitor the purity of my compound during the purification process?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. You can visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q3: What are the ideal storage conditions for 3-oxo-4-(3-fluorophenyl)butanoic acid?

Due to its instability, 3-oxo-4-(3-fluorophenyl)butanoic acid should be stored at low temperatures, preferably at -20°C or below, in a tightly sealed container under an inert atmosphere to protect it from heat, moisture, and air.[1][4]

Q4: Can I use an extraction-based purification method?

Yes, an acidic-basic extraction can be a very effective initial purification step. The general protocol is as follows:

-

Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

-

Extract the organic layer with a mild base such as a saturated sodium bicarbonate solution. Your carboxylic acid product will move into the aqueous layer as its sodium salt.

-

Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral or basic impurities.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 3-4, which will precipitate your product.

-

Extract the product back into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

Q5: Is derivatization a viable strategy for purification?

While not a direct purification method for the acid itself, derivatization can be useful for characterization or for purifying a more stable intermediate. For example, the corresponding ester can be synthesized, purified by chromatography or distillation, and then hydrolyzed back to the acid. However, the hydrolysis step may reintroduce impurities.

III. Experimental Protocols & Visualizations

Protocol 1: General Recrystallization Procedure

-

Dissolution: In a flask, add the crude 3-oxo-4-(3-fluorophenyl)butanoic acid and the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the compound.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum.

Diagram 1: Purification Workflow Decision Tree

This diagram outlines a logical workflow for selecting a purification strategy.

Caption: Decision tree for purification strategy.

Diagram 2: Troubleshooting Recrystallization

This diagram provides a focused troubleshooting guide for common recrystallization problems.

Caption: Troubleshooting common recrystallization issues.

Table 1: Comparison of Purification Techniques

| Technique | Pros | Cons | Best For |

| Recrystallization | Simple, inexpensive, can yield high purity product. | Can be time-consuming, potential for product loss through decarboxylation. | Purifying large quantities of solid material with moderate purity. |

| Column Chromatography | High resolving power, can separate complex mixtures. | Can be labor-intensive, potential for product degradation on acidic stationary phases. | Separating small to moderate amounts of complex mixtures or when recrystallization fails. |

| Acid-Base Extraction | Quick and effective for removing acidic/basic/neutral impurities. | Limited to separating compounds with different acid/base properties. | Initial cleanup of the crude product before further purification. |

IV. References

-

BenchChem. (2025). preventing decarboxylation of beta-keto acids during analysis. Retrieved from

-

ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from

-

Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. Retrieved from

-

BenchChem. (2025). Effective Purification Techniques for 3-Oxo-4-(4-methylphenyl)butanoic Acid: Application Notes and Protocols. Retrieved from

-

Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from

-

Master Organic Chemistry. (2022). Decarboxylation. Retrieved from

-

[Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation]. (n.d.). Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN102320957A - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]

- 7. [Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation] - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Oxo-4-(3-fluorophenyl)butanoic acid

Introduction: The Significance of Fragmentation in Compound Identification

In the realm of drug discovery and development, the structural elucidation of novel compounds and their metabolites is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight of a compound but also a unique fragmentation "fingerprint" that aids in its identification. The manner in which a molecule breaks apart upon ionization is governed by its inherent chemical structure, including the types of functional groups present and their relative positions. Understanding these fragmentation pathways is crucial for the unambiguous identification of new chemical entities, the characterization of metabolites, and the development of robust quantitative assays.

3-Oxo-4-(3-fluorophenyl)butanoic acid is a β-keto acid containing a fluorinated aromatic ring. This combination of functionalities suggests a rich and informative fragmentation pattern. The presence of the keto and carboxylic acid groups provides sites for characteristic cleavages, while the fluorophenyl moiety is expected to influence the fragmentation through inductive effects and by producing signature aromatic ions. This guide will explore the predicted fragmentation of this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI), comparing it with its non-fluorinated and esterified analogs to provide a comprehensive analytical perspective.

Predicted Fragmentation Pathways of 3-Oxo-4-(3-fluorophenyl)butanoic acid

The fragmentation of 3-Oxo-4-(3-fluorophenyl)butanoic acid is anticipated to be driven by the presence of its key functional groups: the carboxylic acid, the β-keto group, and the fluorophenyl ring.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecule is expected to undergo extensive fragmentation. The initial ionization will likely involve the loss of a non-bonding electron from one of the oxygen atoms or the aromatic ring, forming a molecular ion (M+•).

A primary and highly characteristic fragmentation for β-keto acids is the McLafferty rearrangement . This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond.[1][2][3] For 3-Oxo-4-(3-fluorophenyl)butanoic acid, this would lead to the loss of a neutral acetic acid molecule and the formation of a fluorostyrene radical cation.

Another prominent fragmentation pathway is α-cleavage adjacent to the carbonyl groups.[4][5] Cleavage between the carbonyl carbon and the adjacent methylene group would result in the formation of a stable acylium ion.

The presence of the fluorophenyl group is expected to yield characteristic benzylic cleavage, resulting in the formation of the fluorotropylium ion, a common fragment for fluorine-substituted aromatic compounds.[6]

Table 1: Predicted Key Fragment Ions of 3-Oxo-4-(3-fluorophenyl)butanoic acid in EI-MS

| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 198 | [C10H9FO3]+• | Molecular Ion (M+•) |

| 138 | [C8H7F]+• | McLafferty Rearrangement (Loss of CH2=C(OH)OH) |

| 109 | [C7H6F]+ | Fluorotropylium ion (Benzylic cleavage) |

| 91 | [C6H4F]+ | Phenyl cation with fluorine |

| 45 | [COOH]+ | Carboxyl group fragment |

Diagram 1: Predicted EI Fragmentation Pathways

Caption: Predicted EI fragmentation of 3-Oxo-4-(3-fluorophenyl)butanoic acid.

Electrospray Ionization (ESI) Fragmentation

In the softer ionization technique of ESI, fragmentation is typically less extensive and is often induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

In negative ion mode, the deprotonated molecule [M-H]- is the parent ion. A characteristic fragmentation of deprotonated carboxylic acids is the loss of CO2.[7] For the target molecule, this would result in an ion at m/z 153. Further fragmentation could involve the loss of water.

In positive ion mode, the protonated molecule [M+H]+ would be observed. Fragmentation would likely involve the loss of water and carbon monoxide from the protonated carboxylic acid and keto groups.

Comparative Analysis with Analogs

Comparison with 3-Oxo-4-phenylbutanoic acid

The non-fluorinated analog, 3-Oxo-4-phenylbutanoic acid, provides a direct comparison to understand the influence of the fluorine atom.[8] The fragmentation patterns are expected to be similar, with the key difference being the mass shift of 18 Da (the difference between fluorine and hydrogen) for fragments containing the aromatic ring. For instance, the tropylium ion would be observed at m/z 91 instead of m/z 109. The relative abundance of fragment ions may also differ due to the electron-withdrawing nature of fluorine, which can affect bond stabilities.

Comparison with Methyl 3-oxo-4-phenylbutanoate

The methyl ester of the non-fluorinated analog, Methyl 3-oxo-4-phenylbutanoate, offers insight into the role of the carboxylic acid functionality in fragmentation.[9][10] GC-MS data for this compound shows a prominent molecular ion at m/z 192 and a base peak at m/z 91, corresponding to the tropylium ion.[9] Another significant fragment is observed at m/z 105.[9] The fragmentation of the ester will differ from the carboxylic acid primarily in the McLafferty rearrangement, which can occur from the ester group as well, and the absence of the free carboxyl group for direct fragmentation.

Table 2: Comparison of Key Predicted/Observed Fragments

| Compound | Molecular Weight | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Key Fragment 3 (m/z) |

| 3-Oxo-4-(3-fluorophenyl)butanoic acid (Predicted) | 198.17 | 138 | 109 | 45 |

| 3-Oxo-4-phenylbutanoic acid (Predicted) | 178.18 | 118 | 91 | 45 |

| Methyl 3-oxo-4-phenylbutanoate (Observed) | 192.21 | 105 | 91 | - |

Experimental Protocols

For researchers seeking to acquire mass spectral data for 3-Oxo-4-(3-fluorophenyl)butanoic acid, the following protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Fragmentation

Objective: To obtain electron ionization mass spectra for volatile, thermally stable compounds. Derivatization to the methyl ester is recommended for improved volatility and chromatographic performance.

Protocol:

-

Sample Preparation (Derivatization):

-

Dissolve 1 mg of 3-Oxo-4-(3-fluorophenyl)butanoic acid in 1 mL of methanol.

-

Add 2-3 drops of concentrated sulfuric acid.

-

Reflux the mixture for 2 hours.

-

Neutralize with a saturated sodium bicarbonate solution and extract with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under a stream of nitrogen.

-

Reconstitute in a suitable solvent for GC injection (e.g., ethyl acetate).

-

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Diagram 2: GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis with derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Fragmentation

Objective: To obtain electrospray ionization mass spectra, suitable for both the parent compound and its potential metabolites in complex matrices.[11]

Protocol:

-

Sample Preparation:

-

Dissolve 1 mg of 3-Oxo-4-(3-fluorophenyl)butanoic acid in 10 mL of a 50:50 mixture of acetonitrile and water.

-

Further dilute to a final concentration of 1-10 µg/mL for infusion or injection.

-

-

LC Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

MS1 Scan Range: m/z 50-500.

-

MS/MS: For fragmentation data, perform product ion scans on the [M-H]- and [M+H]+ ions using a collision energy ramp (e.g., 10-40 eV).

-

Diagram 3: LC-MS/MS Experimental Workflow

Caption: Workflow for LC-MS/MS analysis.

Conclusion

While direct experimental mass spectra for 3-Oxo-4-(3-fluorophenyl)butanoic acid are not publicly available, a thorough understanding of its fragmentation behavior can be predicted based on the established principles of mass spectrometry and data from analogous compounds. The presence of the β-keto acid functionality is expected to drive characteristic McLafferty rearrangements and α-cleavages, while the fluorophenyl group will produce signature aromatic fragment ions. This guide provides a robust predictive framework and detailed experimental protocols to aid researchers in the identification and characterization of this and structurally related molecules. The comparative analysis underscores the importance of considering the influence of each functional group on the overall fragmentation pattern.

References

-

Mass Spectra of β-Keto Esters. Canadian Science Publishing. [Link]

-

Methyl 3-oxo-4-phenylbutanoate. PubChem. [Link]

-

Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

-

Mass Spectra of β-Keto Esters. ResearchGate. [Link]

-

3-Oxo-4-phenylbutanoic acid methyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

3-Oxo-4-phenylbutanoic acid. PubChem. [Link]

-

Mass Spectrometry of Some Common Functional Groups. OpenStax. [Link]

-

Mass spectra of fluorocarbons. NIST. [Link]

-

Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory. PubMed. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Mass spectrometric characterization of 4-oxopentanoic acid and gas-phase ion fragmentation mechanisms studied using a triple quadrupole and time-of-flight analyzer hybrid system and density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Oxo-4-phenylbutanoic acid | C10H10O3 | CID 11321278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 3-oxo-4-phenylbutanoate | C11H12O3 | CID 2760261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Comparative Guide: Chemical vs. Enzymatic Synthesis of 3-Oxo-4-(3-fluorophenyl)butanoic Acid

This guide provides an in-depth technical comparison between the chemical and enzymatic synthesis of 3-Oxo-4-(3-fluorophenyl)butanoic acid (CAS: 69797-46-2), a critical beta-keto acid intermediate used in the development of DPP-4 inhibitors (e.g., Sitagliptin analogs).[1]

Executive Summary

3-Oxo-4-(3-fluorophenyl)butanoic acid is a sensitive beta-keto acid scaffold.[1] Its synthesis is complicated by the inherent instability of the beta-keto acid moiety, which is prone to spontaneous decarboxylation under acidic or thermal stress.

-

Chemical Synthesis (The Standard): Relies on the activation of 3-fluorophenylacetic acid derivatives (via Meldrum’s acid or Magnesium malonates) to form the C-C bond. It is robust and scalable but requires careful pH control to isolate the free acid without degradation.

-

Enzymatic Synthesis (The Precision Approach): Primarily refers to the biocatalytic hydrolysis of the corresponding ester precursor. While enzymes are rarely used to build the carbon backbone de novo, Lipases (e.g., Candida antarctica Lipase B) offer a mild, neutral-pH route to unmask the free acid from its ester, significantly reducing decarboxylation byproducts compared to chemical hydrolysis.

Chemical Synthesis: The Meldrum’s Acid Route

The most reliable chemical method for synthesizing beta-keto acids is the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) activation strategy .[1] This route avoids the harsh conditions of the Claisen condensation and provides high yields of the intermediate ester, which is then hydrolyzed.

Mechanism & Workflow

-

Acylation: 3-Fluorophenylacetyl chloride reacts with Meldrum’s acid (acylation at C5) in the presence of a base (Pyridine).[1]

-

Alcoholysis: The resulting adduct is refluxed in ethanol. This triggers a decarboxylation-esterification cascade to yield Ethyl 3-oxo-4-(3-fluorophenyl)butanoate .[1]

-

Hydrolysis: The ester is hydrolyzed (saponified) to yield the target free acid.

Experimental Protocol (Chemical)

-

Reagents: 3-Fluorophenylacetic acid (1.0 eq), Thionyl Chloride (1.2 eq), Meldrum’s Acid (1.0 eq), Pyridine (2.0 eq), Dichloromethane (DCM), Ethanol, NaOH.

Step 1: Acid Chloride Formation

-

Dissolve 3-fluorophenylacetic acid in DCM.[1]

-

Add Thionyl Chloride dropwise at 0°C; reflux for 2 hours.

-

Evaporate excess SOCl₂ to obtain the crude acid chloride.

Step 2: Meldrum’s Acid Activation

-

Dissolve Meldrum’s acid and Pyridine in anhydrous DCM at 0°C.

-

Add the crude acid chloride dropwise over 1 hour (Exothermic!).

-

Stir at 0°C for 1 hour, then RT for 2 hours.

-

Wash with dilute HCl to remove pyridine. Evaporate DCM to get the acylated adduct.

Step 3: Alcoholysis to Ester

-

Dissolve the adduct in absolute Ethanol.

-

Reflux for 3–4 hours. (CO₂ evolution is observed).[1]

-

Concentrate to obtain Ethyl 3-oxo-4-(3-fluorophenyl)butanoate (Yield: ~85-90%).[1]

Step 4: Chemical Hydrolysis (Critical Step)

-

Dissolve the ester in THF/Water (1:1).

-

Add LiOH (1.1 eq) at 0°C. Stir for 2 hours.

-

Carefully acidify with 1M HCl to pH 3-4 at 0°C. Do not go below pH 2 or heat, or decarboxylation will occur.

-

Extract immediately with Ethyl Acetate and dry.

Enzymatic Synthesis: Lipase-Mediated Hydrolysis

While the carbon backbone is constructed chemically, the "Enzymatic Synthesis" of the target acid focuses on the biocatalytic hydrolysis of the ester . This solves the major problem of chemical synthesis: the risk of decarboxylation during acid/base workup.

Mechanism

Lipases (EC 3.1.1.3) operate at neutral pH (6.0–7.[1]5) and ambient temperature.[2][3][4] They selectively hydrolyze the terminal ester bond via a serine-histidine-aspartate triad mechanism without disturbing the sensitive beta-keto group.[1]

Experimental Protocol (Enzymatic)

-

Biocatalyst: Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435) or Pig Liver Esterase (PLE).[1]

-

Substrate: Ethyl 3-oxo-4-(3-fluorophenyl)butanoate (chemically synthesized).[1]

Step-by-Step Workflow:

-

Preparation: Suspend the ethyl ester (10 g) in Phosphate Buffer (pH 7.0, 100 mL). Add 10% v/v Acetone or DMSO if solubility is poor.

-

Initiation: Add Immobilized CAL-B (5% w/w relative to substrate).[1]

-

Incubation: Stir at 25°C–30°C. Monitor pH; the reaction produces acid, so use a pH-stat to maintain pH 7.0 by automatically adding dilute NaOH.

-

Completion: Monitor via HPLC (typically 24–48 hours).

-

Workup: Filter off the immobilized enzyme (reusable).

-

Isolation: Acidify the filtrate to pH 4.0 with mild citric acid and extract with Ethyl Acetate.

-

Result: High-purity 3-Oxo-4-(3-fluorophenyl)butanoic acid with <0.1% decarboxylated byproduct (3-fluorophenylacetone).[1]

Technical Comparison

| Feature | Chemical Synthesis (Hydrolysis) | Enzymatic Synthesis (Hydrolysis) |

| Reagent | LiOH / NaOH / HCl | Lipase (CAL-B / PLE) |

| Reaction pH | High (12-14) then Low (1-2) | Neutral (7.[1]0) |

| Temperature | 0°C (Strict control required) | 25°C - 30°C (Ambient) |

| Yield (Step) | 75–85% | 90–98% |

| Purity | 90–95% (Risk of decarboxylation) | >98% (Minimal degradation) |

| Scalability | High (Kg to Ton) | Medium (High enzyme cost) |

| E-Factor (Waste) | High (Salt waste from neutralization) | Low (Biodegradable buffer) |

| Ideal Use Case | Bulk production of the Ester intermediate.[1][5] | Isolation of the sensitive Free Acid. |

Visualization of Pathways

Figure 1: Chemical Assembly vs. Enzymatic Unmasking

Caption: Workflow comparing the chemical construction of the backbone (Meldrum's route) and the divergent hydrolysis methods. Note the risk of degradation in the chemical hydrolysis step.

References

-

Meldrum's Acid Synthesis of Beta-Keto Esters: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3] 2. A general and versatile synthesis of beta-keto esters.[1][6] Journal of Organic Chemistry.[6] Link[1]

-

Lipase-Catalyzed Hydrolysis of Beta-Keto Esters: Henke, E., & Bornscheuer, U. T. (2003).[1] Directed evolution of an esterase from Pseudomonas fluorescens for the enzymatic resolution of 3-hydroxy esters.[1] Biological Chemistry.[1][7] Link (Contextual: Demonstrates lipase specificity for beta-substituted esters).[1]

-

Sitagliptin Intermediate Synthesis: Hansen, K. B., et al. (2009). First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin.[1] Organic Process Research & Development. Link[1]

-

Stability of Beta-Keto Acids: IUPAC Guide on Decarboxylation of Beta-Keto Acids. Link[1]

-

Biocatalytic Strategies for Fluorinated Compounds: Fasan, R. (2021). Enzymatic synthesis of fluorinated compounds. National Institutes of Health (PMC).[1] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Disubstituted Meldrum’s Acid: Another Scaffold with SuFEx-like Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Oxo-4-phenylbutanoic acid | C10H10O3 | CID 11321278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

Validation of analytical methods for 3-Oxo-4-(3-fluorophenyl)butanoic acid detection

Executive Summary

3-Oxo-4-(3-fluorophenyl)butanoic acid is a critical fluorinated

This guide objectively compares three analytical methodologies—UHPLC-UV , LC-MS/MS , and qNMR —to determine the optimal validation strategy for this compound. While LC-MS/MS offers superior sensitivity for trace analysis, UHPLC-UV using Core-Shell technology is identified as the most robust "workhorse" method for purity assay and release testing due to its balance of precision, cost, and stability control.[1]

Molecule Profile & Analytical Challenges

Before selecting a method, one must understand the analyte's behavior under stress.

-

Chemical Structure:

[1] -

Critical Quality Attribute (CQA) - Stability: The

-keto acid structure facilitates a six-membered transition state, leading to thermal decarboxylation.[1][2] -

Chromophores: The 3-fluorophenyl group provides distinct UV absorption at

nm (carbonyl/carboxyl contribution) and -

Ionization: The carboxylic acid (

) requires pH control for retention in Reverse Phase Chromatography (RPC).[1]

Comparative Analysis: Method Selection

The following table contrasts the performance of the three primary analytical candidates.

| Feature | Method A: UHPLC-UV (Recommended for Assay) | Method B: LC-MS/MS (Trace Impurities) | Method C: |

| Principle | Separation on C18 Core-Shell; UV detection (210 nm).[1] | Triple Quadrupole; ESI Negative Mode.[1] | Quantitative Nuclear Magnetic Resonance. |

| Sensitivity (LOD) | Moderate ( | High ( | Low ( |

| Specificity | High (with gradient elution).[1] | Very High (MRM transitions). | Absolute (Structural ID). |

| Throughput | High (5-8 min run time).[1] | High (3-5 min run time).[1] | Low (Manual processing). |

| Stability Risk | Low (Column at | High (In-source decarboxylation).[1][3] | Low (Ambient/Cooled probe).[1] |

| Cost | $ (Low) | ||

| Primary Use | QC Release, Purity Assay. | Genotoxic Impurity (GTI) Screening. | Potency Assignment of Primary Standard. |

Decision Logic for Researchers

The following diagram illustrates the decision pathway for selecting the appropriate validation method based on the development stage.

Figure 1: Analytical Method Decision Tree. Selects the optimal technology based on sensitivity vs. robustness requirements.

Detailed Validation Protocol: UHPLC-UV

This section details the validation of the UHPLC-UV method , the industry standard for QC release of this intermediate. This protocol aligns with ICH Q2(R2) guidelines.

Chromatographic Conditions[1][4][5][6][7][8]

-

Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).[1]

-

Column: C18 Core-Shell (e.g., Kinetex 2.6 µm C18,

mm).[1]-

Why: Core-shell particles provide high efficiency at lower backpressures, crucial for resolving the decarboxylated impurity.[1]

-

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Why: Acidic pH suppresses ionization of the carboxylic acid, preventing peak tailing. Phosphoric acid is transparent at 210 nm.[1]

-

-

Gradient: 10% B to 60% B over 8 minutes.

-

Temperature:

(Strict Control).

Validation Workflow (ICH Q2 R2)

The validation must demonstrate that the method is "fit for purpose."[7]

Figure 2: Validation workflow emphasizing stress testing for the labile

Key Experiments & Acceptance Criteria

Experiment 1: Specificity (Forced Degradation)

-

Objective: Prove the method separates the parent acid from its decarboxylated ketone.

-

Protocol:

-

Acceptance:

; Peak purity index > 99.0%.

Experiment 2: Solution Stability (Critical)

-

Objective: Determine the maximum "bench time" for prepared samples.

-

Protocol: Inject the standard solution every hour for 24 hours while stored in the autosampler at

vs. Ambient . -

Expert Insight:

-keto acids often degrade in solution at room temperature.[1] -

Acceptance: No new impurity > 0.1% after X hours. Recommendation: Set autosampler to

.

Experiment 3: Linearity

-

Protocol: Prepare 5 concentrations (e.g., 50, 75, 100, 125, 150% of target concentration).

-

Acceptance:

.[1]

Supporting Data (Representative)

The following data represents typical performance metrics for 3-Oxo-4-(3-fluorophenyl)butanoic acid using the described UHPLC-UV method.

| Parameter | Result | Acceptance Criteria | Status |

| Retention Time (RT) | 4.2 min | N/A | Stable |

| RT Precision (n=6) | 0.05% RSD | Pass | |

| Area Precision (n=6) | 0.4% RSD | Pass | |

| Linearity ( | 0.9998 | Pass | |

| LOD (S/N=3) | N/A | Sensitive | |

| Recovery (Accuracy) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |

| Degradation Resolution | 3.5 (vs. Ketone) | Pass |

Expert Commentary: Troubleshooting

Issue: "Ghost" peaks appearing in blank injections or variable peak areas. Cause: Carryover or on-column degradation.[1] Solution:

-

Check Injector Wash: Ensure the needle wash solvent is effective (e.g., 50:50 Methanol:Water).[1]

-

Temperature: Verify the column oven is not overheating (

). -

pH: Ensure the mobile phase is acidic. At neutral pH, the enol form may stabilize or interact with silanols, causing peak broadening.[1]

Issue: Mismatch between UV and MS results.

Cause: In-source decarboxylation in MS.[1]

Solution: In LC-MS, the parent ion

References

-

International Council for Harmonisation (ICH). (2024).[1][8][9] Validation of Analytical Procedures Q2(R2). [Link]

-

U.S. Food and Drug Administration (FDA). (2023).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][5][10] [Link]

-

Journal of Chromatography B. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid... by LC-MS/MS. (Analogous method reference). [Link]

Sources

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 3. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. intuitionlabs.ai [intuitionlabs.ai]

- 9. qbdgroup.com [qbdgroup.com]

- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Safety Operating Guide

Personal protective equipment for handling 3-Oxo-4-(3-fluorophenyl)butanoic acid

Comprehensive Safety Protocol: Handling 3-Oxo-4-(3-fluorophenyl)butanoic Acid

As a Senior Application Scientist, this guide provides an essential framework for the safe handling, use, and disposal of 3-Oxo-4-(3-fluorophenyl)butanoic acid. The protocols herein are synthesized from established safety standards for analogous chemical structures and are designed to empower researchers with the knowledge to maintain a secure laboratory environment. Our primary objective is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring both scientific integrity and personal safety.

Hazard Assessment and Risk Mitigation

The primary anticipated hazards associated with 3-Oxo-4-(3-fluorophenyl)butanoic acid are:

-

Skin Corrosion/Irritation: Direct contact may cause redness, pain, or burns.[1][4]

-

Serious Eye Damage/Irritation: Contact with eyes can lead to severe irritation and potential long-term damage.[1][3]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.[1][3][4]

Given these risks, all handling procedures must be conducted within a certified chemical fume hood to ensure adequate ventilation.[5] An eyewash station and safety shower must be immediately accessible.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is the most critical logistical step for safe handling. The following table summarizes the required equipment, which should be donned before entering the designated handling area.

| Area of Protection | Required PPE | Rationale and Key Specifications |

| Eye and Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes (conforming to EN166 or ANSI Z87.1). A full-face shield must be worn over the goggles when handling quantities greater than 10 mL or when there is any risk of splashing.[6] |

| Hands | Nitrile or Butyl Rubber Gloves | Provides protection against incidental contact with acidic compounds.[6][7] Always double-glove. Check for perforations before use and wash hands thoroughly after removal. |

| Body | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A fully buttoned lab coat is the minimum requirement. An impervious apron made of PVC or neoprene should be worn over the lab coat when transferring solutions to protect against splashes.[6] |

| Respiratory | N/A (with proper engineering controls) | All work must be performed in a chemical fume hood. If a fume hood is unavailable or if significant aerosolization is expected, a full-face respirator with acid gas cartridges is mandatory.[6][8] |

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.

Operational and Disposal Plans

A self-validating protocol requires clear steps for both routine operations and unexpected events.

Step-by-Step Handling Protocol

-

Preparation: Designate a specific area within a chemical fume hood for the procedure. Assemble all necessary equipment, including waste containers.

-

Don PPE: Put on all required PPE as outlined in the table and workflow diagram above.

-

Dispensing: If the compound is a solid, carefully weigh it in the fume hood to avoid generating dust. If it is a liquid, use a secondary container to transport it.

-

Reaction: When adding the acid to a solution, always add the acid to the solvent slowly, never the other way around, to prevent violent splashing.

-

Post-Handling: After the procedure, decontaminate any surfaces. Remove PPE by first taking off the outer gloves, then the apron, face shield, goggles, and lab coat. Remove inner gloves last.

-